![molecular formula C11H10N4 B043388 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline CAS No. 147293-13-8](/img/structure/B43388.png)

2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline

Overview

Description

Synthesis Analysis

The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline derivatives can be achieved through several methods, including the Weidenhagen reaction and modifications thereof, involving the condensation of quinoline derivatives with suitable aldehydes or through direct functionalization of the quinoline ring. For instance, Aleksandrov et al. (2012) synthesized 2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline by reacting quinoline-5,6-diamine with thiophene-2-carbaldehyde, indicating the versatility of the synthetic approaches for imidazoquinolines (Aleksandrov, El’chaninov, & Dedeneva, 2012).

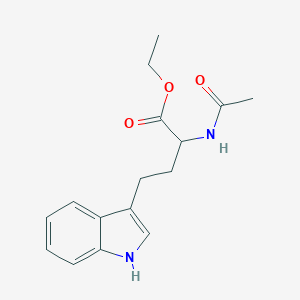

Molecular Structure Analysis

The molecular structure of this compound and related compounds is characterized by the presence of a heterocyclic ring system, where the imidazoquinoline core is almost exactly planar. This planarity is crucial for the compound's interactions and biological activities. Kettmann et al. (2002) compared the molecular structure of N1-methyl-substituted imidazoquinoline with its 2-amino analogue, highlighting the role of the amino group in conjugation and the overall planarity of these molecules (Kettmann, Lokaj, Milata, Saloň, & Hasan, 2002).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including methylation, electrophilic substitution, and reactions with different reagents leading to a broad spectrum of derivatives. These reactions are often influenced by the position of the methyl group and the presence of the amino group, which can significantly affect the compound's mutagenicity and reactivity. Nagao et al. (1981) explored the effect of methyl substitution on the mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline, demonstrating the impact of structural modifications on biological activity (Nagao, Wakabayashi, Kasai, Nishimura, & Sugimura, 1981).

Scientific Research Applications

Neurodegenerative Disease Treatment : A study by Gao et al. (2002) found that a series of imidazo-[4,5-c]quinolines selectively enhance human A3 adenosine receptors, suggesting potential therapeutic applications in treating adenosine receptor-mediated neurodegeneration (Gao et al., 2002).

Synthesis of N-heterocycles : Liu, Wang, and Ma (2018) developed a novel oxidative amination method for efficient synthesis of imidazo[1,5-a]quinolines from readily available amino acids and (2-azaaryl)methanes, offering a new avenue for N-heterocycle synthesis (Liu, Wang, & Ma, 2018).

Pharmaceutical Agent Development : Substituted quinolines and heterocyclo[x,y-c]quinolines show potential as pharmaceutical agents for various diseases, including malaria, heart failure, and antihypertensive treatment, as demonstrated in a study by Khodair et al. (1999) (Khodair et al., 1999).

Antimicrobial Activity : Vodela and Chakravarthula (2016) developed a simple method for synthesizing novel quinoline-based imidazoles, which show promising antimicrobial activity (Vodela & Chakravarthula, 2016).

Mutagenicity Studies : The imidazole ring and 2-amino group in quinolines and quinoxalines contribute to their high mutagenicity, making them potentially toxic to humans, as studied by Grivas and Jägerstad (1984) (Grivas & Jägerstad, 1984).

Carcinogen Studies : Heterocyclic amines (HCAs) like 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline are potential carcinogens in cooked food, potentially contributing to common human cancers such as colon, breast, and prostate cancers, as noted by Sugimura, Nagao, and Wakabayashi (1994) (Sugimura, Nagao, & Wakabayashi, 1994).

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline (also known as 3M-IMQ) is the DNA in cells . It is a highly mutagenic compound that can interact with DNA and cause mutations .

Mode of Action

3M-IMQ interacts with its targets by inducing the formation of single-base substitutions and exon deletions . This interaction can lead to changes in the genetic material of the cells, which can result in mutations .

Biochemical Pathways

3M-IMQ affects the biochemical pathways involved in DNA synthesis and repair . It induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .

Pharmacokinetics

In humans, 3M-IMQ is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .

Result of Action

The result of 3M-IMQ’s action is the induction of mutations in cells . It can cause single-base substitutions and exon deletions, leading to increased cell death in vitro in a concentration-dependent manner . This can potentially lead to the development of diseases such as cancer .

Action Environment

The action of 3M-IMQ can be influenced by environmental factors. It is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . These environmental sources can increase the exposure to 3M-IMQ, thereby influencing its action, efficacy, and stability .

Safety and Hazards

Future Directions

The future directions of research on 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline could involve further investigation into its mutagenic and carcinogenic properties, as well as its metabolism and the formation of DNA adducts . Additionally, research could focus on finding ways to mitigate its harmful effects.

properties

IUPAC Name |

3-methylimidazo[4,5-h]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-8-5-4-7-3-2-6-13-9(7)10(8)14-11(15)12/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZHQYMPAAWYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=CC=N3)C=C2)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163647 | |

| Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147293-13-8 | |

| Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

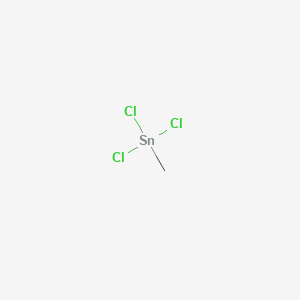

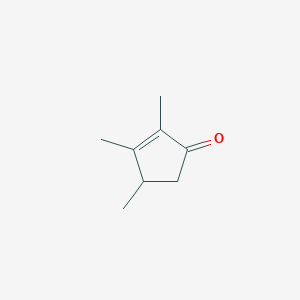

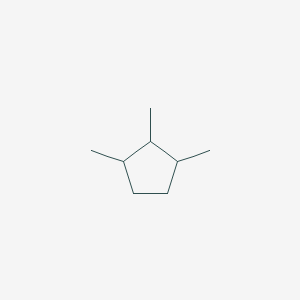

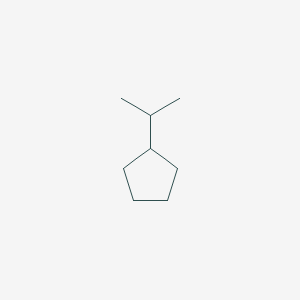

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

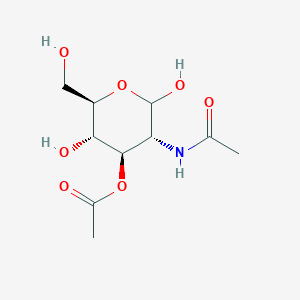

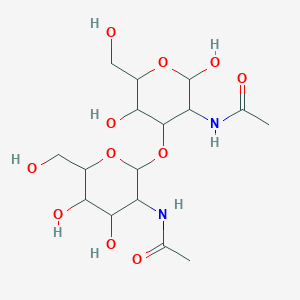

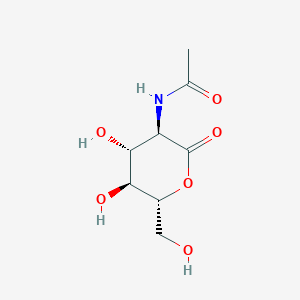

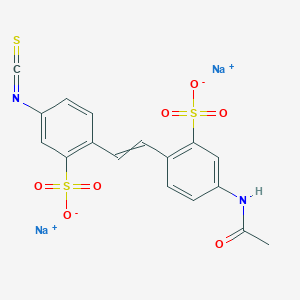

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

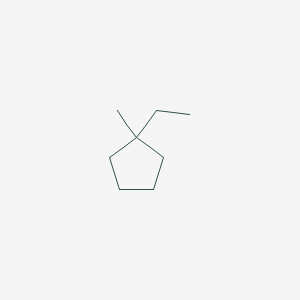

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)